molecular formula C23H54N6O26S3 B1256789 Neomycin Trisulfate Hydrate

Neomycin Trisulfate Hydrate

Cat. No.: B1256789
M. Wt: 926.9 g/mol
InChI Key: WHAGUNPVKDUVFV-COUWZCAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Neomycin sulfate is synthesized through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterium . Industrial production involves optimizing the fermentation medium and conditions to maximize yield. For example, the use of atmospheric and room temperature plasma mutagenesis and fermentation medium optimization has been shown to improve neomycin sulfate potency .

Scientific Research Applications

Neomycin sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these antibiotics, neomycin sulfate has a broader spectrum of activity against Gram-negative bacteria but is less effective against Gram-positive bacteria . Neomycin B is the most active component in neomycin, followed by neomycin C and neomycin A .

Similar compounds include:

    Gentamicin: Effective against a wide range of Gram-negative and some Gram-positive bacteria.

    Tobramycin: Primarily used for Pseudomonas aeruginosa infections.

    Amikacin: Used for severe, hospital-acquired infections resistant to other aminoglycosides.

Neomycin sulfate’s uniqueness lies in its broad-spectrum activity and its use in combination therapies to enhance the efficacy of other antibiotics .

Properties

Molecular Formula

C23H54N6O26S3

Molecular Weight

926.9 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate

InChI

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1

InChI Key

WHAGUNPVKDUVFV-COUWZCAMSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

Fradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.